Hexamethylolmelamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

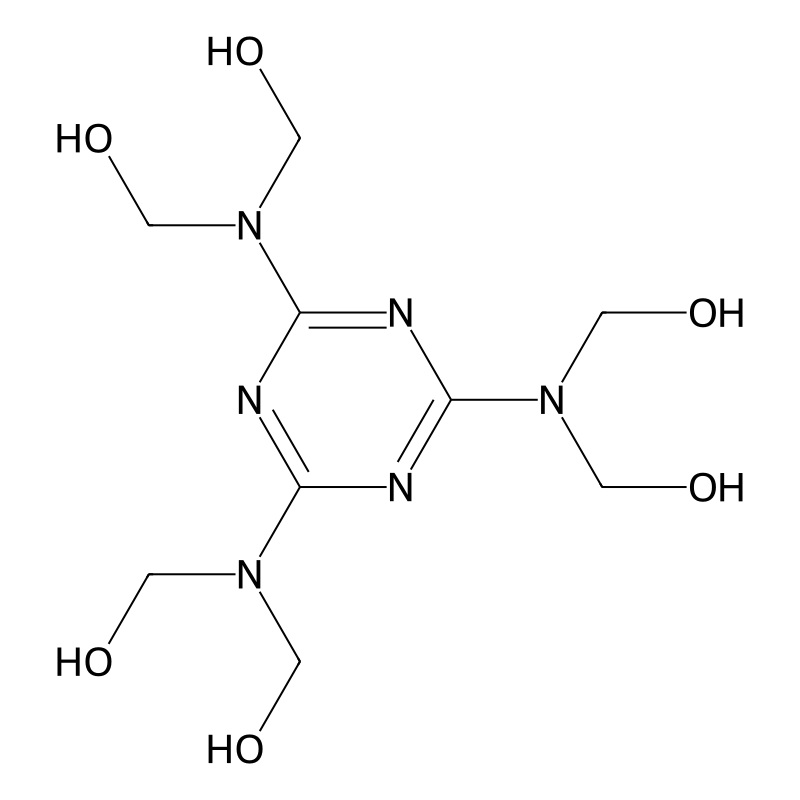

Hexamethylolmelamine (HMM) is the fully methylolated, crystalline monomer within the melamine-formaldehyde (MF) resin family. [2, 4] As a discrete chemical compound (C₉H₁₈N₆O₆), it is distinct from common MF resins, which are typically oligomeric mixtures supplied in aqueous solutions. [23] Its structure features a central triazine ring with six highly reactive N-methylol (-CH₂OH) functional groups, providing the highest possible reactive site density in its class. [2] This defined structure and high functionality make it a critical precursor for producing advanced, etherified melamine resins and a high-purity crosslinking agent for applications demanding precise stoichiometry and minimal residual reactants. [9, 19]

References

- [1] Wohnsiedler, H. P. (1952). Melamine and derivatives of melamine. In *The Chemistry of Heterocyclic Compounds, Volume 13* (pp. 1-169). John Wiley & Sons, Inc.

- [3] Sarlom, C., et al. (2013). Melamine formaldehyde: Curing studies and reaction mechanism. *Polymer Journal*, 45(4), 413-419.

- [4] Anderson, J. R., et al. (2023). Thermal stability of melamine formal-dehyde resins. *Journal of Applied Polymer Science*, 140(1), e53283.

- [5] Erikson, J. A., & Salem, A. N. (1967). U.S. Patent No. 3,322,762. Washington, DC: U.S. Patent and Trademark Office.

- [6] Production of hexamethylol-melamine and hexakis (methoxy-methyl) melamine. Google Patents.

- [7] Hexamethoxymethylmelamine. Grokipedia.

Substituting Hexamethylolmelamine (HMM) with seemingly similar alternatives introduces significant process and performance risks. Its most common derivative, Hexamethoxymethylmelamine (HMMM), is an etherified resin with fundamentally different solubility, stability, and reactivity; HMMM is stable, soluble in organic solvents, and cures via acid-catalyzed transetherification, whereas HMM is water-soluble and cures directly via thermal condensation of its highly reactive hydroxyl groups. [8, 10, 19] Using generic, non-crystalline melamine-formaldehyde (MF) resin syrups is also an invalid substitution, as these are undefined oligomeric mixtures with high water content, lower functionality, and significantly higher levels of free formaldehyde, which compromises final properties, reproducibility, and regulatory compliance. [2] Therefore, applications requiring a defined, high-purity, water-soluble crosslinker with maximum reactive group density cannot be reliably served by these common substitutes.

References

- [2] Zhang, B., et al. (2021). Polyurea-formaldehyde resin: a novel wood adhesive with high bonding performance and low formaldehyde emission. *Journal of Adhesion*, 97(5), 477-492.

- [3] Erikson, J. A., & Salem, A. N. (1967). U.S. Patent No. 3,322,762. Washington, DC: U.S. Patent and Trademark Office.

- [5] Wang, S., et al. (2016). Preparation of hexamethylol melamine resin with low crystallization water and low viscosity for hexamethylol melamine/polyvinyl alcohol. *Journal of Materials Science and Chemical Engineering*, 4(11), 23-35.

Precursor Purity: Specified Low Free Formaldehyde Content

As a purified, crystalline solid, Hexamethylolmelamine offers superior control over free formaldehyde content compared to common liquid melamine-formaldehyde (MF) resin solutions. [2] Advanced manufacturing processes for crystalline HMM allow for specifications of free formaldehyde at ≤0.2% by weight. [2] This contrasts sharply with standard MF resin solutions, which can contain several percent free formaldehyde, introducing process variability and safety concerns. [2]

| Evidence Dimension | Free Formaldehyde Content (% by weight) |

| Target Compound Data | ≤1.0% (with advanced processes achieving ≤0.2%) |

| Comparator Or Baseline | Standard Melamine-Formaldehyde (MF) resin solutions: 'several percent' |

| Quantified Difference | At least an order of magnitude lower free formaldehyde content compared to standard resin solutions. |

| Conditions | Commercial product specification. |

Lower free formaldehyde is critical for meeting EHS regulations, ensuring formulation stability, and improving the predictability of crosslinking reactions.

Processability: Defined Crystalline Form with Specific Melting Point for Solvent-Free Processing

Hexamethylolmelamine is a crystalline solid with a defined melting point reported at approximately 150-154 °C. [1, 2] This physical property distinguishes it from its widely used etherified derivative, hexamethoxymethylmelamine (HMMM), which is often supplied as a viscous liquid or low-melting solid (40-42 °C). [2, 3] The solid nature and higher melting point of HMM enable its use in solvent-free manufacturing processes such as melt compounding with thermoplastics or as a stable, non-agglomerating component in powder coating formulations.

| Evidence Dimension | Physical Form and Melting Point (°C) |

| Target Compound Data | Crystalline solid, M.P. ~150-154 °C |

| Comparator Or Baseline | Hexamethoxymethylmelamine (HMMM): Viscous liquid or low-melting solid, M.P. ~40-42 °C |

| Quantified Difference | >100 °C higher melting point than its etherified derivative. |

| Conditions | Standard atmospheric pressure. |

This enables use in high-temperature, solvent-free processes where a liquid or low-melting crosslinker would be unsuitable, offering a route to environmentally friendly manufacturing.

Formulation Compatibility: Enhanced Solubility and Reactivity for Aqueous Systems

The six N-methylol (-CH₂OH) groups of Hexamethylolmelamine render it soluble in water, making it a highly effective crosslinker for aqueous formulations. [1, 5] This contrasts with its etherified derivative, hexamethoxymethylmelamine (HMMM), which has limited water solubility but is readily soluble in organic solvents. [3, 4] HMM reacts directly via thermal condensation, whereas HMMM requires acid catalysis for crosslinking. [8] This makes HMM particularly suitable for water-based systems containing polymers with hydroxyl, carboxyl, or amide groups (e.g., PVA, cellulose, polyacrylamide), where the addition of strong acids is undesirable.

| Evidence Dimension | Solubility and Curing Chemistry |

| Target Compound Data | Soluble in water; cures by thermal condensation. |

| Comparator Or Baseline | Hexamethoxymethylmelamine (HMMM): Slightly soluble in water, readily soluble in organic solvents; requires acid catalysis. |

| Quantified Difference | Qualitatively opposite solubility profile and different curing mechanism. |

| Conditions | Aqueous vs. organic solvent-based formulations. |

This allows for the formulation of high-performance, low-VOC aqueous coatings, adhesives, and binders without requiring corrosive or destabilizing acid catalysts.

High-Purity Precursor for Etherified Melamine Resins

As a defined, crystalline monomer with low residual formaldehyde, Hexamethylolmelamine serves as the ideal starting material for synthesizing high-purity, fully etherified melamine resins like Hexamethoxymethylmelamine (HMMM). [1, 2] Using HMM ensures a high degree of methylolation prior to etherification, leading to a more uniform final product with predictable performance in demanding coating and rubber adhesion applications.

Crosslinker for High-Performance Aqueous Adhesives and Binders

The water solubility and high reactivity of HMM make it the right choice for crosslinking water-soluble polymers such as polyvinyl alcohol (PVA), starches, and cellulosic derivatives. [3] This is particularly relevant in formulating wood adhesives, paper impregnating resins, and textile finishing agents where high bond strength, water resistance, and low-VOC content are required.

Functional Additive in Solvent-Free Powder Coatings and Thermoplastic Compounding

Leveraging its solid nature and distinct melting point (~150 °C), HMM can be incorporated into solvent-free systems. [4] It can be melt-blended with functionalized thermoplastics or included in powder coating formulations to provide a latent, thermally-activated crosslinking function, enhancing the mechanical properties, thermal stability, and chemical resistance of the final part.

High-Density Crosslinker for Fire-Retardant and High-Hardness Coatings

With six reactive hydroxymethyl groups per molecule, HMM provides the maximum theoretical crosslink density. This is crucial for developing coatings and laminates with exceptional hardness, scratch resistance, and chemical resistance. [5] The high nitrogen content of the triazine ring also contributes to char formation, making it a valuable component in the synthesis of intumescent flame-retardant systems. [6]

References

- [1] Erikson, J. A., & Salem, A. N. (1967). U.S. Patent No. 3,322,762. Washington, DC: U.S. Patent and Trademark Office.

- [2] Hexamethoxymethylmelamine. Grokipedia.

- [3] Wang, S., et al. (2016). Preparation of hexamethylol melamine resin with low crystallization water and low viscosity for hexamethylol melamine/polyvinyl alcohol. *Journal of Materials Science and Chemical Engineering*, 4(11), 23-35.

XLogP3

Melting Point

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant